Fmoc-Phe-Arg-OH

Übersicht

Beschreibung

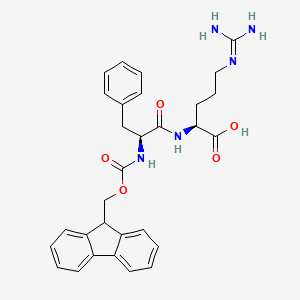

Fmoc-Phe-Arg-OH: is a dipeptide derivative where the amino acid phenylalanine (Phe) is linked to arginine (Arg) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus. This compound is widely used in peptide synthesis due to its stability and ease of deprotection.

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The most common method involves attaching the C-terminal amino acid to a solid support, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base, typically 20% piperidine in DMF (dimethylformamide).

Solution-Phase Synthesis: This method involves synthesizing the peptide in solution, which can be advantageous for large-scale production.

Industrial Production Methods:

Automated Synthesizers: These machines streamline the SPPS process, allowing for high-throughput production of peptides.

Scale-Up Techniques: Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance efficiency and yield in industrial settings.

Types of Reactions:

Deprotection: The Fmoc group is removed using a base, typically piperidine.

Coupling Reactions: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

Cleavage: The peptide is cleaved from the solid support using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: HBTU/HOBt in DMF.

Cleavage: TFA.

Major Products Formed:

Deprotection: Fmoc-removed peptide.

Coupling: Peptide chain elongation.

Cleavage: Free peptide.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Phe-Arg-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group provides stability during synthesis and allows for selective deprotection under mild conditions. The incorporation of arginine (Arg) contributes to the overall charge and hydrophilicity of the peptides, enhancing their biological activity.

Key Characteristics:

- Stability: The Fmoc group protects the amino group, making it suitable for sequential coupling reactions.

- Biocompatibility: Peptides synthesized with this compound exhibit good compatibility with biological systems.

Drug Delivery Systems

This compound has shown promise in drug delivery applications, particularly in the development of hydrogels that can encapsulate therapeutic agents. These hydrogels can be designed to release drugs in a controlled manner, improving therapeutic efficacy while minimizing side effects.

Case Study:

A study demonstrated that hydrogels formed from this compound effectively encapsulated antibiotics like aztreonam, providing sustained release and significantly reducing bacterial load in wound infections .

Tissue Engineering

The self-assembly properties of Fmoc-modified peptides allow for the creation of hydrogels that serve as scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, promoting cell adhesion and proliferation.

Applications in Tissue Engineering:

- Cell Scaffolding: this compound-based hydrogels provide a supportive environment for cell growth and differentiation.

- Biocompatibility: Studies have shown that these materials promote osteoblast adhesion, making them suitable for bone tissue engineering .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity when incorporated into hydrogels. This property is particularly useful in developing materials for wound healing that can prevent infection.

Data Table: Antimicrobial Efficacy

| Hydrogel Composition | Target Bacteria | Efficacy (%) |

|---|---|---|

| This compound + Aztreonam | Pseudomonas aeruginosa | 1000-fold reduction |

| This compound | Staphylococcus aureus | 95% inhibition |

Self-Assembly and Functional Biomaterials

The ability of this compound to self-assemble into nanostructures opens avenues for creating functional biomaterials with specific properties such as drug delivery or biosensing.

Mechanisms of Self-Assembly:

The self-assembly process involves hydrophobic interactions, hydrogen bonding, and π–π stacking among the aromatic rings present in the Fmoc group . This results in the formation of nanofibers or hydrogels that can be tailored for specific applications.

Gene Delivery Systems

This compound has been explored in gene delivery applications, particularly when conjugated with dendrimers or other carriers. The positively charged arginine enhances cellular uptake of nucleic acids.

Case Study:

A study highlighted the use of this compound in constructing PAMAM dendrimer conjugates that facilitate gene delivery by improving cellular penetration .

Wirkmechanismus

The mechanism by which Fmoc-Phe-Arg-OH exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability during synthesis, while the peptide sequence can interact with enzymes, receptors, or other biomolecules, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative.

Fmoc-Phe-Phe: A dipeptide with two phenylalanine residues.

Fmoc-Asp(OtBu)-OH: A Fmoc-protected aspartic acid derivative.

Uniqueness: Fmoc-Phe-Arg-OH is unique due to its specific combination of phenylalanine and arginine, which can impart distinct biological activities compared to other dipeptides.

Biologische Aktivität

Introduction

Fmoc-Phe-Arg-OH is a protected dipeptide that combines phenylalanine (Phe) and arginine (Arg) under the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique biological activities and stability profiles. The following sections explore its biological activity, including stability, coupling efficiency, and potential applications.

Stability in Solution

The stability of this compound is crucial for its application in peptide synthesis. Research indicates that various derivatives of Arg, including Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH, exhibit different stability profiles in common solvents such as DMF (N,N-Dimethylformamide) and NBP (N-Butylpyrrolidone). For instance, Fmoc-Arg(NO2)-OH remains stable over extended periods, while other derivatives show significant degradation over time .

Table 1: Stability of Fmoc-Arg Derivatives in Solution

| Time (days) | Fmoc-Arg(Boc)-OH (DMF) | Fmoc-Arg(NO2)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 10 | 77.6% | 100% | 100% |

| 30 | 51.2% | 100% | 100% |

This data suggests that while some derivatives may degrade, the NO2 derivative maintains its integrity, which is beneficial for applications requiring prolonged stability .

Coupling Efficiency

The coupling efficiency of this compound is influenced by the choice of protecting groups and coupling conditions. Studies have shown that the use of microwave-assisted synthesis can enhance the coupling rates significantly compared to conventional methods. For example, the incorporation of Arg into peptides using microwave irradiation yielded higher coupling efficiencies due to reduced formation of side products like δ-lactam .

Table 2: Coupling Efficiency Comparison

| Method | Coupling Efficiency (%) |

|---|---|

| Conventional SPPS | ~80% |

| Microwave-assisted SPPS | ~95% |

This improvement highlights the advantages of modern synthetic techniques in optimizing peptide synthesis processes.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of peptides synthesized using this compound. The compound has shown promising activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, peptides derived from Arg-rich sequences exhibited enhanced binding affinity to bacterial membranes, leading to increased permeability and subsequent cell death .

Cell Adhesion and Growth Promotion

Peptides containing Arg are known to play a significant role in cell adhesion and growth promotion. The presence of Arg enhances interactions with cell surface receptors, facilitating cellular uptake and promoting proliferation. Research indicates that peptides with high Arg content can significantly increase the adhesion rates of stem cells on biomaterials, which is critical for tissue engineering applications .

Case Study: Cell Adhesion Peptides

A study focusing on cell adhesion peptides demonstrated that modifications enhancing Arg content led to a substantial increase in adhesion rates compared to control peptides lacking Arg . This finding underscores the importance of Arg in designing effective biomaterials for regenerative medicine.

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYSKDDWEYRSIH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.